molecular formula C14H6F6IN3 B6336621 3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine CAS No. 911112-17-9

3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine

カタログ番号: B6336621
CAS番号: 911112-17-9
分子量: 457.11 g/mol
InChIキー: YRPVGIMGVYEDER-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C14H6F6IN3 and its molecular weight is 457.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.95106 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrazolopyrimidine class, characterized by a complex structure that includes an iodine atom and two trifluoromethyl groups. Its molecular formula is C14H6F6IN3C_{14}H_{6}F_{6}IN_{3}, with a molecular weight of approximately 425.11 g/mol. The presence of these functional groups enhances its lipophilicity and biological activity, making it a candidate for therapeutic applications in treating various diseases.

Research indicates that this compound functions primarily as an inhibitor of tropomyosin receptor kinases (Trk) . Trk kinases are crucial in cellular processes such as growth and differentiation, and their inhibition can impact cancer progression and neurodegenerative disorders. The compound's unique structure facilitates interactions with Trk receptors, enhancing its potential as a therapeutic agent.

Biological Activities

The biological activities of this compound have been evaluated through various studies:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation, particularly against cell lines expressing Trk receptors. In vitro assays demonstrate significant inhibitory effects on cancer cell lines, suggesting its potential as an anticancer drug.
  • Neuroprotective Effects : Given its mechanism of inhibiting Trk kinases, the compound may also exhibit neuroprotective properties, making it relevant for treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameIodineTrifluoromethyl GroupsBiological Activity
This compoundYes2Trk kinase inhibitor
7-Trifluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidineNo1Similar activity
3-Iodo-7-methoxy-5-phenylpyrazolo[1,5-a]pyrimidineYes0Moderate activity
3-Bromo-7-trifluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidineNo1Similar activity

This table illustrates that the presence of iodine and multiple trifluoromethyl groups in the target compound enhances its lipophilicity and potential bioactivity compared to other related compounds.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • In Vitro Studies : A study demonstrated that treatment with this compound significantly reduced cell viability in cancer cell lines expressing Trk receptors. The IC50 values indicated potent inhibition at submicromolar concentrations.
  • Mechanistic Insights : Computational modeling studies have provided insights into the binding interactions between the compound and Trk receptors. These studies suggest that the electrophilic nature of the iodine atom plays a crucial role in facilitating these interactions.
  • Therapeutic Potential : Ongoing research is exploring the compound's efficacy in vivo, focusing on its potential to treat various cancers and neurodegenerative conditions by targeting Trk signaling pathways.

特性

IUPAC Name

3-iodo-7-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F6IN3/c15-13(16,17)8-3-1-7(2-4-8)10-5-11(14(18,19)20)24-12(23-10)9(21)6-22-24/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPVGIMGVYEDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)I)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 7-trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine (21.60 g, 65 mmol) in acetic acid (130 mL) containing anhydrous NaOAc (6.045 g, 74 mmol), was slowly added iodine monochloride (19.65 mL, 3.75M in HOAc). The reaction mixture was stirred at rt overnight. The suspension was diluted with water, the yellow crystalline filtrated, washed with water and dried in vacuum overnight to give 3-iodo-7-trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine (31.1 g, 100%) as yellow crystalline solid. MS (ISP) 458.2 [(M+H)+].
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
6.045 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
19.65 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。